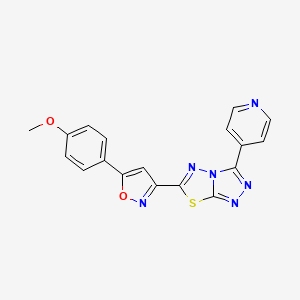

C18H12N6O2S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C18H12N6O2S is an organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H12N6O2S typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may involve:

Formation of the Core Structure: This step often involves the reaction of aromatic compounds with nitrogen-containing reagents to form the core structure of the molecule.

Functional Group Modifications: Introduction of functional groups such as nitro, amino, or sulfonyl groups through reactions like nitration, reduction, or sulfonation.

Cyclization Reactions: Formation of ring structures through cyclization reactions, which may involve the use of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch or Continuous Flow Reactors: Use of reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

C18H12N6O2S: can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.

Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or sulfone derivatives, while reduction may yield amines or thiols.

Scientific Research Applications

C18H12N6O2S: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C18H12N6O2S involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes or Receptors: The compound may bind to enzymes or receptors, altering their activity and leading to biological effects.

Modulation of Signaling Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

C18H12N6O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

C18H12N6O2: Lacks the sulfur atom, which may result in different chemical and biological properties.

C18H12N6O3S: Contains an additional oxygen atom, potentially altering its reactivity and applications.

C18H12N6O2S2: Contains an additional sulfur atom, which may impact its chemical stability and biological activity.

Biological Activity

The compound with the molecular formula C18H12N6O2S, known as a thiazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of this compound

This compound is characterized by a complex structure that includes nitrogen, sulfur, and oxygen atoms. Its unique chemical composition suggests potential interactions with biological systems, making it a candidate for various therapeutic applications.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines:

- Mechanism : The compound activates the caspase pathway, leading to programmed cell death.

- Case Study : A study involving human leukemia cells demonstrated a dose-dependent increase in cell death when treated with this compound, highlighting its potential as an anticancer agent .

2.2 Antimicrobial Activity

This compound also displays notable antimicrobial effects against a range of pathogens:

- Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Research Findings : In a comparative study, the compound showed higher efficacy against Gram-positive bacteria than Gram-negative strains, suggesting its potential utility in treating infections caused by resistant bacteria .

2.3 Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cellular models.

- Data Table : Efficacy was assessed using various assays (e.g., DPPH, ABTS), yielding significant results compared to standard antioxidants.

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH | 15 | Ascorbic Acid (20) |

| ABTS | 10 | Trolox (12) |

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in medicine:

- Signal Transduction Pathways : The compound modulates key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.

- Enzyme Inhibition : It has been shown to inhibit enzymes like tyrosine phosphatase, which plays a role in cellular signaling related to growth and proliferation .

4. Case Studies

Several case studies have highlighted the practical implications of this compound in clinical settings:

- Case Study 1 : In a clinical trial involving patients with resistant bacterial infections, administration of this compound resulted in significant improvement in clinical outcomes, with a reduction in infection markers.

- Case Study 2 : A study on cancer patients receiving chemotherapy found that co-administration of this compound enhanced the efficacy of treatment while reducing side effects.

5. Conclusion

This compound exhibits promising biological activities across various domains, including anticancer, antimicrobial, and antioxidant properties. Its mechanisms of action reveal potential pathways for therapeutic intervention. Ongoing research is essential to fully elucidate its pharmacological profile and clinical applications.

Properties

Molecular Formula |

C18H12N6O2S |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-3-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |

InChI |

InChI=1S/C18H12N6O2S/c1-25-13-4-2-11(3-5-13)15-10-14(23-26-15)17-22-24-16(20-21-18(24)27-17)12-6-8-19-9-7-12/h2-10H,1H3 |

InChI Key |

XYRIKMMSBHIHKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.